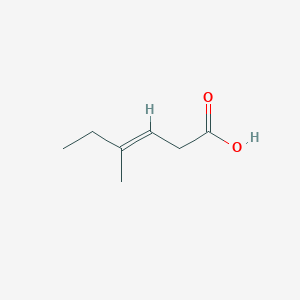

4-Methylhex-3-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methylhex-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWJULLMBKNPEC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CC(=O)O)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55665-79-7 | |

| Record name | 4-methylhex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylhex-3-enoic acid synthesis and structural analysis

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Methylhex-3-enoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and structural characterization of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies and analytical validation.

Introduction: Understanding this compound

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol .[1][2][3] Its structure is characterized by a six-carbon hexanoic acid backbone, a carbon-carbon double bond at the C3 position, and a methyl group at the C4 position.[4] This arrangement allows for geometric isomerism, resulting in (E) and (Z) configurations, which significantly influence the molecule's physical properties and biological activity.[4]

Identified as an odor-active compound in natural matrices such as roasted coffee and yuzu citrus, its unique sensory properties have prompted further investigation.[5][6] Beyond its role in aroma chemistry, its structure serves as a valuable synthon for more complex molecules, and its potential for odor inhibition is also an area of interest.[1][7] This guide will focus on robust methods for its synthesis and the rigorous analytical techniques required for its unambiguous structural confirmation.

Strategic Synthesis of this compound

The synthesis of α,β-unsaturated carboxylic acids like this compound can be approached through several classic and modern organic chemistry reactions. The choice of pathway is often dictated by factors such as desired stereoselectivity (E/Z isomerism), starting material availability, scalability, and reaction efficiency. Here, we explore two primary, reliable synthetic routes: the Wittig Reaction and the Reformatsky Reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for forming alkenes from carbonyl compounds and phosphonium ylides.[8] For synthesizing α,β-unsaturated esters (which are readily hydrolyzed to the target carboxylic acid), a stabilized ylide is typically employed, which generally favors the formation of the (E)-alkene isomer.[8][9]

Causality of Experimental Design: This pathway is chosen for its high reliability and predictable stereochemical outcome with stabilized ylides. The reaction proceeds through a phosphonium ylide intermediate, which attacks an aldehyde (butanal in this case) to form a new carbon-carbon double bond with excellent control. The subsequent hydrolysis is a standard and high-yielding transformation.

Caption: Wittig reaction workflow for this compound synthesis.

Experimental Protocol: Wittig Olefination

-

Step 1: Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), triphenylphosphine (1.1 eq) is dissolved in anhydrous toluene. Ethyl bromoacetate (1.0 eq) is added dropwise, and the mixture is stirred at reflux for 4-6 hours to form the phosphonium salt. After cooling, the salt is filtered, washed with cold diethyl ether, and dried under vacuum.

-

Step 2: Wittig Reaction: The prepared phosphonium salt (1.0 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise. The mixture is stirred for 1 hour at room temperature until the characteristic orange-red color of the ylide appears. The flask is re-cooled to 0 °C, and butanal (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Step 3: Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, ethyl 4-methylhex-3-enoate, is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Step 4: Hydrolysis: The purified ester is dissolved in a mixture of ethanol and 10% aqueous NaOH solution. The mixture is heated at reflux for 2-4 hours. After cooling, the ethanol is removed in vacuo. The remaining aqueous solution is washed with ether, then acidified to pH ~2 with cold 2M HCl. The precipitated this compound is extracted with dichloromethane (3x), dried over Na₂SO₄, and the solvent is evaporated to yield the final product.

Synthesis via the Reformatsky Reaction

The Reformatsky reaction provides a robust method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[10] The resulting β-hydroxy ester can then be dehydrated to yield the target α,β-unsaturated product.

Causality of Experimental Design: This method is advantageous because the organozinc reagent (Reformatsky enolate) is less reactive than Grignard reagents or organolithiums, preventing unwanted side reactions with the ester functionality.[10][11] The reaction reliably forms a new carbon-carbon bond at the α-position of the ester. Subsequent acid-catalyzed dehydration drives the formation of the thermodynamically stable conjugated double bond.

Experimental Protocol: Reformatsky Reaction

-

Step 1: Activation of Zinc: Zinc dust (2.0 eq) is placed in a flask under an inert atmosphere and activated by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.

-

Step 2: Reformatsky Reaction: A solution of butanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

Step 3: Hydrolysis and Work-up: The mixture is cooled to room temperature and quenched by pouring it into a cold, saturated aqueous solution of NH₄Cl. The product is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

-

Step 4: Dehydration and Saponification: The crude β-hydroxy ester is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TSA). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution, and dried. The resulting crude unsaturated ester is then hydrolyzed as described in Step 4 of the Wittig protocol to yield this compound.

Structural Analysis and Characterization

Unambiguous confirmation of the synthesized molecule's structure is critical. A multi-technique approach involving Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for characterization.

Caption: Standard workflow for the purification and structural analysis of the synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is dominated by features characteristic of an unsaturated carboxylic acid.

Data Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[12][13]

-

C=O Stretch: A strong, sharp absorption band should appear between 1700–1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[1][14] Conjugation with the C=C double bond may shift this peak to the lower end of the range.[13]

-

C=C Stretch: An absorption of weak to medium intensity is expected around 1630-1640 cm⁻¹, indicative of the alkene double bond.[1][4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C (Alkene) | 1630 - 1640 | Medium-Weak |

| C-O (Carboxylic Acid) | 1250 - 1300 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their connectivity.

-

Carboxyl Proton (-COOH): A characteristic singlet appearing far downfield, typically around 12 ppm, which is often broad.[13][14] This peak disappears upon shaking the sample with D₂O.

-

Olefinic Proton (=CH-): A multiplet (likely a triplet) around 5.3-5.7 ppm.

-

Allylic Protons (-CH₂-COOH): A doublet around 3.1 ppm.

-

Other Aliphatic Protons: Signals for the ethyl group (-CH₂-CH₃) and the vinyl methyl group (=C-CH₃) will appear in the upfield region (1.0-2.2 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): A signal in the downfield region of 165-185 ppm.[13][14]

-

Olefinic Carbons (-C=C-): Two signals between 115-140 ppm.

-

Aliphatic Carbons: Signals for the remaining sp³ hybridized carbons will appear in the upfield region (10-40 ppm).

| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~12.0 | singlet (broad) | C1 (-COOH) | ~175-180 |

| C3-H | ~5.4 | triplet | C4 (=C(CH₃)-) | ~140 |

| C2-H₂ | ~3.1 | doublet | C3 (=CH-) | ~120 |

| C5-H₂ | ~2.1 | quintet | C2 (-CH₂-) | ~35 |

| C4-CH₃ | ~1.7 | singlet | C5 (-CH₂-) | ~29 |

| C6-H₃ | ~1.0 | triplet | C4-CH₃ | ~23 |

| C6 (-CH₃) | ~13 |

Note: Predicted shifts are estimates and may vary based on solvent and stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound (MW: 128.17), Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method.[5]

Data Interpretation:

-

Molecular Ion Peak [M]⁺: A peak at m/z = 128 corresponding to the intact molecule.[1]

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water and the carboxyl group.

| m/z Value | Proposed Fragment | Loss Mechanism |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |

| 110 | [C₇H₁₀O]⁺ | Dehydration (Loss of H₂O) |

| 86 | [C₅H₁₀O]⁺ | Decarboxylation (Loss of CO₂) |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | Further Fragmentation |

Physicochemical Data Summary

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| CAS Number | 55665-79-7 ((E)-isomer) | [2][4] |

| Appearance | Colorless liquid at room temperature | [1] |

| Boiling Point | 118 °C at 12 Torr | [1][4] |

| Density | ~0.964 g/cm³ | [1] |

| LogP (Octanol/Water) | ~1.82 | [1][4] |

| Polar Surface Area | 37.3 Ų | [1][3] |

Conclusion

This technical guide has outlined robust and reliable methodologies for the synthesis of this compound via the Wittig and Reformatsky reactions. The rationale behind each synthetic strategy was explained, followed by detailed, actionable protocols. Furthermore, a comprehensive analytical workflow was presented, detailing the use of IR, NMR, and MS to achieve unambiguous structural verification. The provided data tables and workflow diagrams serve as practical tools for researchers in the fields of organic synthesis, analytical chemistry, and drug development, ensuring both successful synthesis and rigorous quality control of this versatile molecule.

References

- 1. Buy this compound | 55665-79-7 [smolecule.com]

- 2. This compound | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (55665-79-7) for sale [vulcanchem.com]

- 5. maxwellsci.com [maxwellsci.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methyl-3-hexenoic acid | 55665-79-7 [chemicalbook.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Spectroscopic Characterization of 4-Methylhex-3-enoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-methylhex-3-enoic acid (C₇H₁₂O₂; MW: 128.17 g/mol ), a branched-chain unsaturated fatty acid.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide moves beyond a simple presentation of data, delving into the causal relationships between the molecular structure of this compound and its spectral features. Detailed experimental protocols are provided, alongside predictive analyses to facilitate the identification and characterization of this molecule in a laboratory setting.

Introduction: The Significance of this compound

This compound is a notable member of the unsaturated branched-chain fatty acids.[2] Its structure, featuring a methyl group at the fourth carbon and a double bond at the third position, imparts unique chemical and physical properties.[2] This compound has been identified in natural sources, contributing to the aroma of substances like yuzu and roasted coffee.[2] Beyond its sensory characteristics, its applications are found in the food and fragrance industries as a flavoring agent and as a chemical intermediate for the synthesis of more complex organic molecules.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and for studying its role in various chemical and biological systems.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the more stable (E)-isomer of this compound.

Molecular Structure and Spectroscopic Overview

The IUPAC name for the primary isomer of this compound is (E)-4-methylhex-3-enoic acid.[1] A clear understanding of its structure is the foundation for interpreting its spectroscopic data.

Diagram 1: Molecular Structure of (E)-4-Methylhex-3-enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (E)-4-methylhex-3-enoic acid is predicted to show six distinct signals, each corresponding to a unique proton environment.

Table 1: Predicted ¹H NMR Data for (E)-4-Methylhex-3-enoic Acid (in CDCl₃)

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -COOH | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4] |

| b | H-3 | 5.30 - 5.60 | triplet (t) | 1H | This vinylic proton is coupled to the two adjacent protons on C-2. Its chemical shift is typical for protons on a trisubstituted double bond.[5] |

| c | H-2 | 3.10 - 3.30 | doublet (d) | 2H | These protons are alpha to the carbonyl group, which is deshielding. They are coupled to the single proton on C-3. |

| d | H-5 | 2.00 - 2.20 | quartet (q) | 2H | These allylic protons are coupled to the three protons of the C-6 methyl group. |

| e | C4-CH₃ | 1.60 - 1.80 | singlet (s) | 3H | This methyl group is attached to the double bond and has no adjacent protons to couple with. |

| f | H-6 | 0.90 - 1.10 | triplet (t) | 3H | This terminal methyl group is coupled to the two protons on C-5. |

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is expected to show all seven carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data for (E)-4-Methylhex-3-enoic Acid (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[6][7] |

| C-4 (=C<) | 135 - 145 | The quaternary carbon of the alkene is deshielded due to its position in the double bond and substitution.[6] |

| C-3 (=CH-) | 115 - 125 | The tertiary carbon of the alkene appears upfield relative to the more substituted C-4.[7] |

| C-2 (-CH₂-) | 35 - 45 | This carbon is alpha to the carbonyl group, resulting in a downfield shift compared to a standard alkane. |

| C-5 (-CH₂-) | 25 - 35 | This allylic carbon is slightly deshielded by the adjacent double bond. |

| C-7 (C4-CH₃) | 15 - 25 | The methyl group attached to the double bond. |

| C-6 (-CH₃) | 10 - 15 | The terminal methyl group of the ethyl substituent. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time (AQ): ~3 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration of all signals, especially the potentially slowly relaxing carboxylic acid proton.[8]

-

Number of Scans (NS): 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 to 2048 scans, as ¹³C has a low natural abundance.

-

Diagram 2: NMR Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the carboxylic acid and the carbon-carbon double bond will give rise to characteristic, strong absorptions.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Characteristics |

| 2500 - 3300 | O-H stretch (carboxylic acid dimer) | Strong, Broad | This very broad band is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[1][9] |

| 2970 - 2850 | C-H stretch (sp³ carbons) | Medium | Sharp peaks superimposed on the broad O-H band. |

| ~3030 | C-H stretch (sp² carbon) | Weak to Medium | Absorption from the vinylic C-H bond. |

| 1690 - 1710 | C=O stretch | Strong, Sharp | The carbonyl stretch is very intense. Conjugation with the C=C double bond lowers the frequency from a typical saturated acid (~1710-1725 cm⁻¹).[10] |

| ~1640 | C=C stretch | Medium | Absorption for the trisubstituted double bond. |

| 1210 - 1320 | C-O stretch | Strong | Associated with the carboxylic acid group.[1] |

| ~965 | =C-H bend (out-of-plane) | Medium | For the (E)-isomer, this bending vibration is expected. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed.[3]

-

Method: Attenuated Total Reflectance (ATR) is a suitable and simple method.

-

Procedure:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR unit.

-

Place a single drop of the neat this compound onto the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Fragmentation Pattern

The mass spectrum of the (Z)-isomer of this compound is available and serves as an excellent proxy for the (E)-isomer, as their fragmentation patterns are expected to be very similar.[11][12]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight will be observed at m/z = 128.

-

Key Fragmentations:

-

McLafferty Rearrangement: While not a classic McLafferty, a rearrangement involving the carboxylic acid group can lead to the loss of a neutral molecule, though this may be less favored than other pathways.

-

Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 is likely, leading to fragments from the loss of the ethyl-vinyl group.

-

Allylic Cleavage: Cleavage of the C5-C6 bond is favorable due to the formation of a stable allylic cation. This would result in the loss of a methyl radical (CH₃•), leading to a fragment at m/z = 113.

-

Loss of Ethyl Group: Cleavage of the C4-C5 bond can result in the loss of an ethyl radical (C₂H₅•), giving a fragment at m/z = 99.

-

Loss of Carboxyl Group: Loss of the carboxyl group as •COOH (45 Da) or CO₂ (44 Da) after rearrangement can also occur.

-

Diagram 3: Proposed Mass Spectrometry Fragmentation of this compound

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy detail the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and alkene functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust reference for any scientist or researcher working with this compound, ensuring its accurate and efficient characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and potential applications of 4-Methylhex-3-enoic acid.

An In-depth Technical Guide to 4-Methylhex-3-enoic Acid: Biological Activity and Potential Applications

Authored by: A Senior Application Scientist

Foreword: Unraveling a Niche Molecule

In the vast landscape of fatty acids, branched-chain fatty acids (BCFAs) represent a compelling, albeit underexplored, frontier.[1][2] This guide focuses on a specific member of this class: this compound. While extensive research has illuminated the roles of common saturated and unsaturated fatty acids, the unique structural attributes of molecules like this compound—possessing both methyl branching and unsaturation—suggest novel biological interactions and functionalities.[3] This document synthesizes the current understanding of its chemical nature, biological significance, and emerging applications, providing researchers and drug development professionals with a foundational resource to guide future investigations. We will delve into not just what is known, but how it is known, explaining the causality behind the scientific methodologies and framing the potential of this molecule within the context of its broader chemical family.

Section 1: Core Molecular Profile

This compound is a branched-chain unsaturated fatty acid. Its structure, featuring a C6 carbon backbone, a methyl group at the fourth carbon, and a double bond at the third position, imparts distinct physicochemical properties that differentiate it from its straight-chain and saturated analogs.[4][5]

Chemical and Structural Identity

The molecule's geometry is critical to its function. The double bond at the C3 position allows for geometric isomerism, resulting in (E)- and (Z)- configurations, with the (E)-isomer being the more commonly cited form in the literature.[5] This seemingly minor structural difference can have profound impacts on the molecule's binding affinity to biological receptors and enzymes.

Table 1: Physicochemical and Structural Identifiers of (E)-4-Methylhex-3-enoic Acid

| Property | Value | Source |

| IUPAC Name | (E)-4-methylhex-3-enoic acid | [4][6] |

| CAS Number | 55665-79-7 | [4][6] |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4][7] |

| SMILES | CC/C(=C/CC(=O)O)/C | [4] |

| Boiling Point | 118°C (at 12 Torr) | [4][5] |

| LogP (Partition Coeff.) | 1.8 | [7] |

Section 2: Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes, each with distinct advantages concerning yield, stereoselectivity, and environmental impact. The choice of a synthetic pathway is dictated by the desired outcome, such as high purity for pharmacological studies or large-scale, cost-effective production for industrial applications.

Key Synthetic Pathways

-

Aldol Condensation: A classic carbon-carbon bond-forming reaction, this method typically uses butanal and acetaldehyde as starting materials.[4] The reaction proceeds via a β-hydroxy aldehyde intermediate, which is subsequently dehydrated. The critical challenge in this pathway is controlling the stereochemistry of the double bond, where the choice of base and reaction temperature heavily influences the final E/Z ratio.[4]

-

Stereoselective Catalytic Hydrogenation: For applications requiring high stereochemical purity, this route is superior. It involves the palladium-catalyzed hydrogenation of a 4-methylhexa-2,3-dienoic acid precursor.[4] The steric hindrance from the methyl group directs the hydrogen addition, leading to high yields of the desired cis-isomer. Utilizing chiral palladium catalysts can achieve an enantiomeric excess of up to 92%, a crucial factor for pharmaceutical development where single isomers are often required.[4]

-

Solvent-Free Mechanochemical Synthesis: A green chemistry approach that avoids organic solvents. This method uses ball milling to induce a nucleophilic substitution between potassium acetate and an appropriate allylic bromide.[4] A subsequent thermal dehydration step completes the synthesis with a reported overall yield of 78%.[4] This pathway is notable for its reduced waste generation and energy efficiency, making it attractive for scalable, environmentally conscious manufacturing.[4]

Experimental Protocol: Stereoselective Hydrogenation

This protocol describes a lab-scale synthesis of (Z)-4-methylhex-3-enoic acid, prioritizing stereochemical control.

Objective: To synthesize (Z)-4-methylhex-3-enoic acid with high isomeric purity.

Materials:

-

4-methylhexa-2,3-dienoic acid (precursor)

-

Palladium on carbon (Pd/C, 5% w/w) catalyst

-

Ethyl acetate (ACS grade)

-

Hydrogen gas (H₂)

-

Deuterium gas (D₂) for mechanistic studies (optional)

-

Argon gas (Ar)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Hydrogenation reactor/autoclave

Methodology:

-

Reactor Preparation: A 250 mL hydrogenation flask is charged with 4-methylhexa-2,3-dienoic acid (10 mmol) and 5% Pd/C catalyst (0.1 g).

-

Inert Atmosphere: The flask is connected to a Schlenk line, and the atmosphere is replaced with argon by three cycles of vacuum/argon backfill. This is a critical step to prevent side reactions with atmospheric oxygen.

-

Solvent Addition: Anhydrous ethyl acetate (100 mL) is added via cannula under a positive pressure of argon.

-

Hydrogenation: The argon atmosphere is replaced with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature (25°C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The rationale for this is to ensure the reaction goes to completion without over-reduction of the target double bond.

-

Catalyst Removal: Upon completion, the hydrogen atmosphere is replaced with argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude product is then purified by column chromatography on silica gel to yield the pure (Z)-4-methylhex-3-enoic acid.

-

Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent purification process.

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Biological Activity and Mechanisms

While specific, in-depth studies on this compound are still emerging, a significant body of research on the broader class of BCFAs provides a strong framework for understanding its likely biological roles.[8] Evidence suggests that BCFAs are not merely metabolic intermediates but are bioactive lipids with potent anti-inflammatory and metabolic-modulating properties.[2][9]

Anti-Inflammatory Effects via NF-κB Modulation

A key mechanism by which BCFAs exert their anti-inflammatory effects is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS) from Gram-negative bacteria, TLR4 initiates a cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory cytokines. BCFAs have been shown to dampen this response, effectively reducing the inflammatory output.[1]

Caption: BCFA-mediated inhibition of the LPS-induced NF-κB signaling pathway.

Potential Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for investigation as a natural preservative or therapeutic agent.[4] To validate this, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is required. The broth microdilution method is a gold-standard technique for this purpose.

3.2.1. Experimental Protocol: MIC Determination by Broth Microdilution

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth only) and vehicle control (broth + solvent)

-

Spectrophotometer (plate reader)

Methodology:

-

Prepare Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Standardization is crucial for reproducibility.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution across 10 wells using the sterile broth. This creates a concentration gradient.

-

Inoculation: Add the prepared microbial inoculum to each well containing the test compound.

-

Controls:

-

Positive Control: A well with inoculum and a known antibiotic.

-

Negative Control: A well with sterile broth only (no inoculum).

-

Vehicle Control: A well with inoculum and the solvent used to dissolve the test compound, to ensure the solvent has no antimicrobial activity at that concentration.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm with a plate reader.

Olfactory Activity: A Role in Aroma and Scent

Beyond internal metabolic and signaling roles, this compound has been identified as a potent odor-active compound in various natural sources.[3] It is a key contributor to the aroma profile of roasted Arabica coffee, where it imparts a "sweaty" note.[10] Its formation in coffee is a result of the Maillard reaction between the amino acid L-isoleucine and various sugars during the roasting process.[10] This interaction with olfactory receptors is a distinct form of biological activity and underpins its application in the food and fragrance industries.

Section 4: Potential and Current Applications

The unique chemical and biological properties of this compound open up several avenues for its application.

-

Food and Fragrance: Its distinct odor profile makes it a valuable flavoring agent and fragrance component.[4] Understanding its formation pathways, such as the Maillard reaction, allows food scientists to modulate its concentration to achieve desired aroma profiles in processed foods.[10]

-

Cosmetics and Personal Care: The potential antimicrobial properties make it a candidate for use as a natural preservative in cosmetic formulations.[4] Furthermore, related compounds are involved in human axillary odor, suggesting its potential use in deodorants or products aimed at odor inhibition.[3][11]

-

Pharmaceutical Research: As a member of the bioactive BCFA class, it warrants investigation for its anti-inflammatory and metabolic-modulating effects.[1][8] Its structure could serve as a scaffold for the development of novel therapeutics targeting inflammatory or metabolic diseases.

-

Synthetic Chemistry: It serves as a versatile chemical intermediate or building block for the synthesis of more complex organic molecules.[4]

Section 5: Future Research Directions

The field is ripe for further exploration. While the activities of the broader BCFA class provide a strong hypothesis-driven framework, dedicated research on this compound is necessary.

-

Quantitative Biological Studies: There is a critical need for quantitative data. Determining the MIC values against a broad panel of pathogenic microbes and measuring the IC₅₀ values in various inflammatory and metabolic cell-based assays would be a crucial first step.

-

Mechanism of Action: Elucidating the specific molecular targets is paramount. Does it directly bind to TLR4, or does it modulate downstream components of the NF-κB pathway? What are its effects on key enzymes in lipid metabolism?

-

In Vivo Efficacy: Moving from in vitro assays to animal models of inflammation, metabolic disease, and infection is essential to validate its therapeutic potential.

-

Bioavailability and Toxicology: For any application involving human contact or consumption, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicology are required.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 55665-79-7 [smolecule.com]

- 5. This compound (55665-79-7) for sale [vulcanchem.com]

- 6. This compound | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxwellsci.com [maxwellsci.com]

- 11. 4-Methyl-3-hexenoic acid | 55665-79-7 [chemicalbook.com]

Stereoisomers and enantioselective synthesis of 4-Methylhex-3-enoic acid.

An In-Depth Technical Guide to the Stereoisomers and Stereoselective Synthesis of 4-Methylhex-3-enoic Acid

Executive Summary

This compound (C₇H₁₂O₂) is a branched-chain unsaturated fatty acid whose structural complexity presents unique challenges and opportunities in synthetic organic chemistry.[1] While the molecule itself is achiral, it possesses a crucial element of stereoisomerism in the form of geometric (E/Z) isomers originating from its C3=C4 double bond.[1][2] Control over this geometry is a key objective in its synthesis. Furthermore, the principles of enantioselective synthesis are highly relevant in this context, not for the direct production of enantiomers of the title acid, but for the stereocontrolled synthesis of its chiral precursors and derivatives, which are valuable building blocks in the development of pharmaceuticals and other fine chemicals.

This technical guide provides a comprehensive analysis of the stereochemical landscape of this compound. It delves into the fundamental principles of its E/Z isomerism and explores advanced, field-proven strategies for stereoselective synthesis. We will examine methodologies ranging from catalytic hydrogenation of chiral allene precursors and chiral auxiliary-mediated approaches to modern organocatalytic and enzymatic methods. Each section is designed to provide not just procedural steps but also the underlying mechanistic rationale, empowering researchers and drug development professionals to make informed decisions in their synthetic designs.

Section 1: Stereochemical Analysis of this compound

Molecular Structure and Nomenclature

This compound is a carboxylic acid with a seven-carbon backbone.[1] Its defining features are a carbon-carbon double bond between the C3 and C4 positions and a methyl group at the C4 position. These features give rise to its stereochemical properties.

Geometric Isomerism: The (E) and (Z) Configurations

The restricted rotation around the C3=C4 double bond results in two possible geometric isomers: (E)-4-methylhex-3-enoic acid and (Z)-4-methylhex-3-enoic acid. The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

CIP Priority Assignment:

-

At Carbon 3 (C3):

-

The attached groups are a hydrogen atom (-H) and a carboxymethyl group (-CH₂COOH).

-

The carboxymethyl group has a higher priority than the hydrogen atom.

-

-

At Carbon 4 (C4):

-

The attached groups are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).

-

The ethyl group has a higher priority than the methyl group.

-

Isomer Determination:

-

(E)-isomer (entgegen - opposite): The higher-priority groups (-CH₂COOH at C3 and -CH₂CH₃ at C4) are on opposite sides of the double bond. The IUPAC name for this isomer is (E)-4-methylhex-3-enoic acid.[1][2]

-

(Z)-isomer (zusammen - together): The higher-priority groups are on the same side of the double bond. The IUPAC name is (Z)-4-methylhex-3-enoic acid.[6][7][8]

Caption: E/Z isomers of this compound.

Chirality Considerations: An Achiral Molecule

A critical point of analysis is that this compound, in either its (E) or (Z) form, is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) or any other element of chirality such as axial or planar chirality. Therefore, it does not have enantiomers and cannot be optically active.

The discussion of enantioselective synthesis in the context of this molecule refers to sophisticated strategies that produce enantiomerically enriched (chiral) precursors, which are then converted to the target acid, or to the synthesis of chiral derivatives. These methods are paramount when the molecular framework of this compound is to be incorporated into a larger, chiral molecule like a drug or natural product.

Section 2: Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers requires precise control over reaction pathways. This section details several advanced methods for achieving high stereoselectivity.

Catalytic Hydrogenation of Chiral Allenic Precursors

One of the most elegant strategies involves the stereoselective hydrogenation of a chiral allene. Allenes of the type R₁R₂C=C=CR₃R₄ can exhibit axial chirality. This approach transfers the point chirality from the allene precursor to the final product's geometry.

Causality and Principle: The synthesis leverages the axial chirality of 4-methylhexa-2,3-dienoic acid. By preparing this precursor in an enantiomerically enriched form, a subsequent palladium-catalyzed hydrogenation can proceed with high stereoselectivity. The steric bulk of the methyl group on the allene directs the geometry of adsorption onto the catalyst surface, leading to a selective cis-hydrogenation and controlling the final double bond geometry.[1] Using a chiral palladium catalyst can achieve high enantiomeric excess directly.[1]

Caption: Workflow for asymmetric hydrogenation.

Generalized Experimental Protocol:

-

Precursor Synthesis: Synthesize 4-methylhexa-2,3-dienoic acid using an appropriate method (e.g., from a propargyl alcohol derivative).

-

Asymmetric Hydrogenation: In an inert atmosphere, dissolve the allenic acid in a suitable solvent (e.g., ethyl acetate, THF).

-

Catalyst Addition: Add a chiral palladium catalyst (e.g., Pd on a chiral support).

-

Reaction: Pressurize the reaction vessel with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Filter the catalyst, remove the solvent under reduced pressure, and purify the resulting (Z)-4-methylhex-3-enoic acid via column chromatography.

| Parameter | Reported Value | Reference |

| Enantiomeric Excess (ee) | Up to 92% | [1] |

| Predominant Isomer | (Z) / cis | [1] |

Chiral Auxiliary-Mediated Synthesis

This classical and reliable method involves temporarily attaching a chiral molecule (an auxiliary) to an achiral substrate. The auxiliary sterically directs subsequent reactions, leading to a high degree of diastereoselectivity. After the key stereocenter is set, the auxiliary is cleaved and can often be recycled.[9][10][11]

Causality and Principle: For synthesizing chiral acids, Evans oxazolidinone auxiliaries are exceptionally effective. The auxiliary is first acylated with a precursor acid. The resulting imide is then enolized, and the bulky group on the auxiliary effectively blocks one face of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, creating the new stereocenter with high predictability.

Caption: Chiral auxiliary-mediated synthesis workflow.

Generalized Experimental Protocol (Alkylation):

-

Auxiliary Attachment: Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide (e.g., butanoyl chloride) to form the N-acyl oxazolidinone.

-

Enolate Formation: Cool the solution (typically in THF) to -78 °C and add a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate.

-

Diastereoselective Alkylation: Add the electrophile (e.g., an allyl bromide) to the enolate solution. The steric bulk of the auxiliary directs the alkylation to one face, yielding the product with high diastereoselectivity.

-

Auxiliary Cleavage: Cleave the auxiliary using standard conditions (e.g., lithium hydroxide and hydrogen peroxide) to release the enantiomerically enriched carboxylic acid.

-

Purification: Purify the final product and the recovered auxiliary by chromatography.

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for often toxic or expensive metal catalysts.[12] For α,β-unsaturated compounds, dual-catalytic systems combining organocatalysis and photocatalysis have emerged as a powerful tool.

Causality and Principle: A prominent example involves a dual catalytic system with a MacMillan-type catalyst (a chiral imidazolidinone) and a photosensitizer.[1] The aldehyde substrate first reacts with the chiral secondary amine catalyst to form a chiral enamine intermediate. This enamine is a key nucleophile. Concurrently, visible light excites the photosensitizer, which facilitates a single-electron transfer to generate a radical species. The chiral enamine then attacks this radical with high facial selectivity, dictated by the steric environment of the catalyst, before the final product is released and the catalyst is regenerated.[1]

Caption: Organo-photoredox dual catalytic cycle.

| Parameter | Reported Value | Reference |

| Enantiomeric Excess (ee) | >90% | [1] |

| Catalyst System | MacMillan Catalyst + [Fe(bpy)₃]Br₂ | [1] |

Section 3: Summary and Future Outlook

The synthesis of this compound provides an excellent case study in the application of modern stereoselective chemistry. While the molecule itself is achiral, mastering the synthesis of its (E) and (Z) isomers is a fundamental requirement. The true challenge and opportunity lie in the enantioselective synthesis of its chiral precursors and derivatives, which are of significant interest to the pharmaceutical and fine chemical industries.

Comparison of Strategies:

-

Catalytic Hydrogenation: Offers high efficiency and selectivity, particularly for the (Z)-isomer, but is dependent on the availability of the chiral allene precursor.

-

Chiral Auxiliaries: A robust and predictable method that provides high enantiopurity. However, it is stoichiometric, which can be a drawback in terms of atom economy and cost on an industrial scale.

-

Organocatalysis: Represents a cutting-edge approach that offers high enantioselectivity under mild, metal-free conditions. Its scalability and the development of new, more efficient catalyst systems are areas of active research.

Future research will likely focus on developing more atom-economical and scalable catalytic asymmetric methods. The exploration of biocatalytic routes, using enzymes to perform highly specific transformations, also holds immense promise for producing these valuable molecules in a sustainable and efficient manner.

References

- 1. Buy this compound | 55665-79-7 [smolecule.com]

- 2. This compound | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [stenutz.eu]

- 8. spectrabase.com [spectrabase.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. york.ac.uk [york.ac.uk]

- 11. Chiral Auxiliaries [sigmaaldrich.com]

- 12. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]

A Technical Guide to the Thermal Stability and Degradation of 4-Methylhex-3-enoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Methylhex-3-enoic acid. As a branched-chain unsaturated fatty acid, its stability under thermal stress is a critical parameter in pharmaceutical development, fragrance formulation, and fine chemical synthesis. This document outlines the theoretical degradation mechanisms based on its chemical structure, provides detailed experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and describes methods for the identification of degradation products via Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to anticipate, analyze, and mitigate the thermal degradation of this compound and structurally related compounds.

Introduction: The Significance of Thermal Stability

This compound (C₇H₁₂O₂) is a branched-chain unsaturated carboxylic acid with documented presence in various natural sources, contributing to their characteristic aromas[1]. Its unique structure, featuring a double bond at the C3 position and a methyl group at the C4 position, influences its chemical reactivity and physical properties[1][2]. In the context of drug development and fine chemical manufacturing, understanding the thermal stability of this molecule is paramount. Thermal decomposition, or thermolysis, is a chemical degradation caused by heat, which can lead to loss of product efficacy, the formation of undesirable byproducts, and potential safety hazards[3].

The reported boiling point of 118°C at 12 Torr suggests a moderate thermal stability under reduced pressure[2][4]. However, during synthesis, purification, and storage, this compound may be subjected to higher temperatures, necessitating a thorough characterization of its thermal behavior. This guide will delve into the likely degradation pathways and provide a robust framework for their experimental investigation.

Proposed Thermal Degradation Pathways of this compound

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the carboxylic acid functional group and the carbon-carbon double bond. Based on established mechanisms for similar unsaturated carboxylic acids, the following degradation routes are proposed:

Decarboxylation

Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal degradation pathway for carboxylic acids[5]. For β,γ-unsaturated acids like this compound, this process is thought to occur through a cyclic six-membered transition state, which is a well-established mechanism for β-keto acids and can be mimicked by β,γ-unsaturated acids[5]. This concerted mechanism involves a hydrogen transfer and the elimination of CO₂, leading to the formation of an alkene.

Proposed Mechanism:

-

The carboxylic acid group adopts a conformation that allows the hydroxyl proton to be in proximity to the double bond.

-

A pericyclic reaction occurs, where the carbonyl oxygen abstracts the acidic proton, leading to the cleavage of the C-C bond and the release of CO₂.

-

The resulting product is a terminal alkene, in this case, 4-methylhex-1-ene.

Oxidative Degradation

In the presence of oxygen, particularly at elevated temperatures, oxidative degradation at the carbon-carbon double bond is a significant pathway[6]. This can lead to a variety of smaller, more volatile products. The mechanism often involves the formation of radical intermediates.

Proposed Mechanism:

-

Initiation can occur through the abstraction of an allylic hydrogen, forming a resonance-stabilized radical.

-

This radical can react with oxygen to form a peroxyl radical.

-

The peroxyl radical can then undergo a series of reactions, including Hock cleavage, which can cleave the double bond, leading to the formation of aldehydes, ketones, and smaller carboxylic acids[6]. Potential products from the oxidative cleavage of this compound could include propanal and 2-methylbutanoic acid.

Isomerization

The presence of a double bond allows for the possibility of E/Z (cis/trans) isomerization at elevated temperatures. The documented E-isomer (CAS 55665-79-7) and Z-isomer (CAS 80113-35-5) suggest that interconversion is possible[7]. While not a degradation pathway in terms of mass loss, isomerization can impact the biological activity and physical properties of the compound.

Below is a diagram illustrating the proposed major degradation pathways.

Caption: Proposed thermal degradation pathways of this compound.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. This involves determining the onset of degradation and identifying the resulting products.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset temperature of degradation.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen can be used.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of degradation is typically determined as the temperature at which a 5% mass loss is observed (T₅%).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, boiling, and decomposition, and determine if they are endothermic or exothermic.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., -20°C).

-

Ramp the temperature from -20°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks.

The following diagram illustrates the experimental workflow for thermal stability analysis.

Caption: Experimental workflow for thermal stability and degradation analysis.

Identification of Degradation Products by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for analyzing the degradation products of this compound.

Experimental Protocol:

-

Sample Degradation:

-

Place a known amount of this compound in a sealed vial with a controlled headspace (e.g., inert or air).

-

Heat the sample in an oven at a temperature determined from the TGA results (e.g., just above the T₅% temperature) for a defined period.

-

-

Sample Preparation for GC-MS:

-

Headspace Analysis: Directly sample the headspace of the vial using a gas-tight syringe to analyze for volatile degradation products.

-

Liquid Injection: Dissolve the remaining residue in a suitable solvent (e.g., dichloromethane). Derivatization (e.g., with BSTFA to form trimethylsilyl esters) may be necessary to improve the volatility and chromatographic behavior of polar degradation products.

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of authentic standards, if available.

Hypothetical Data Summary

The following tables present hypothetical data that could be obtained from the experimental analyses described above.

Table 1: Thermal Analysis Data for this compound

| Parameter | Value | Conditions |

| Melting Point (DSC) | -9.25°C (estimate)[4] | 10°C/min, N₂ |

| Boiling Point (DSC) | ~220°C (extrapolated) | 10°C/min, N₂ |

| T₅% (TGA, N₂) | 185°C | 10°C/min, N₂ |

| T₅% (TGA, Air) | 160°C | 10°C/min, Air |

Table 2: Potential Degradation Products Identified by GC-MS

| Retention Time (min) | Tentative Identification | Proposed Origin |

| 2.5 | Propanal | Oxidative Cleavage |

| 4.8 | 4-Methylhex-1-ene | Decarboxylation |

| 8.2 | 2-Methylbutanoic Acid | Oxidative Cleavage |

| 10.5 | Z-4-Methylhex-3-enoic acid | Isomerization |

Conclusion and Recommendations

This technical guide has outlined the theoretical framework and experimental methodologies for assessing the thermal stability and degradation of this compound. The proposed degradation pathways, including decarboxylation and oxidation, provide a basis for understanding the potential instability of this molecule under thermal stress. The detailed protocols for TGA, DSC, and GC-MS offer a robust approach for a comprehensive stability assessment.

For researchers and drug development professionals working with this compound, it is recommended to:

-

Conduct a thorough thermal stability analysis early in the development process.

-

Avoid prolonged exposure to high temperatures, especially in the presence of oxygen.

-

Consider the use of antioxidants if oxidative degradation is a concern.

-

Monitor for the formation of potential degradation products during storage and processing.

By following the guidance provided in this document, a comprehensive understanding of the thermal properties of this compound can be achieved, ensuring the quality, safety, and efficacy of final products.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 55665-79-7 [smolecule.com]

- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 4. 4-Methyl-3-hexenoic acid | 55665-79-7 [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (55665-79-7) for sale [vulcanchem.com]

A Technical Guide to the Solubility and Partition Coefficient of 4-Methylhex-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 4-Methylhex-3-enoic acid: aqueous solubility and the n-octanol/water partition coefficient (LogP). These parameters are fundamental to understanding the compound's behavior in both biological and chemical systems, profoundly influencing its applications in drug development, flavor science, and as a chemical intermediate. This document synthesizes theoretical principles, established experimental protocols based on OECD guidelines, and computational prediction methodologies. By explaining the causality behind experimental choices and integrating field-proven insights, this guide serves as an authoritative resource for researchers. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction: The Physicochemical Significance of this compound

This compound (C₇H₁₂O₂, Molecular Weight: 128.17 g/mol ) is a branched, unsaturated carboxylic acid.[1][2] Its structure, featuring a six-carbon chain with a methyl group and a double bond, imparts a unique combination of hydrophobicity from the alkyl chain and hydrophilicity from the carboxylic acid moiety.[2] This amphiphilic nature governs its solubility and lipophilicity, which are pivotal in determining its utility and behavior.

-

In Drug Development , solubility and LogP are gatekeepers of bioavailability. A molecule must possess sufficient aqueous solubility to dissolve in physiological fluids, yet also have adequate lipophilicity to permeate biological membranes.[3] The balance between these properties is a key determinant of a drug candidate's success.

-

In Flavor and Fragrance Science , these properties affect the release and perception of aroma compounds. Solubility influences how the molecule interacts with the food matrix or solvent, while its partition coefficient relates to its volatility and interaction with olfactory receptors. This compound is noted for its use in food and fragrance formulations due to its unique odor profile.[3]

-

As a Chemical Intermediate , understanding its solubility in various solvents is crucial for reaction kinetics, purification, and formulation.[3]

This guide will delve into the experimental determination and computational prediction of these two cornerstone properties.

Aqueous Solubility of this compound

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[4] For a carboxylic acid, solubility is significantly influenced by the length of the carbon chain and pH.

Expected Solubility Profile

Table 1: Physicochemical Properties and Estimated Solubility of this compound

| Property | Value / Estimate | Source / Rationale |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | (E)-4-methylhex-3-enoic acid | [1] |

| CAS Number | 55665-79-7 | [2] |

| Predicted LogP | ~1.8 | [1] |

| Estimated Aqueous Solubility | Low to Moderate | Based on structure and data for similar C6-C7 carboxylic acids.[5][6] |

| pKa (Predicted) | 4.52 ± 0.10 | The carboxylic acid functional group dictates its acidic nature. |

Experimental Determination of Aqueous Solubility: OECD 105 Flask Method

The internationally recognized standard for determining water solubility for compounds with solubility above 10⁻² g/L is the OECD Test Guideline 105, Flask Method .[4][7] This method is a self-validating system as it relies on achieving a thermodynamic equilibrium between the dissolved and undissolved substance.

The core principle is to create a saturated solution, ensuring that the maximum amount of solute has dissolved. Agitation ensures that the entire surface area of the solute is exposed to the solvent, accelerating the approach to equilibrium. Temperature control is critical as solubility is temperature-dependent. Centrifugation is a crucial step to separate the undissolved solid from the aqueous phase without altering the equilibrium.

-

Preliminary Test:

-

Add approximately 0.1 g of this compound to a flask containing 10 mL of water.

-

Vigorously shake the flask at 30°C for 24 hours.

-

Observe for any undissolved particles. This preliminary step helps to estimate the appropriate amount of substance for the definitive test.[4]

-

-

Definitive Test:

-

Prepare three separate flasks. Into each, weigh an amount of this compound that is in excess of its expected solubility (e.g., a 5-fold excess based on the preliminary test).[8]

-

Add a defined volume of distilled water to each flask.

-

Seal the flasks and agitate them in a constant temperature bath, preferably at 20 ± 0.5°C.[4]

-

Agitation should continue until equilibrium is reached. This is determined by taking samples at regular intervals (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when at least two consecutive measurements show no significant change in concentration.[8]

-

-

Sample Analysis:

-

After reaching equilibrium, allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation.

-

Centrifuge an aliquot from each flask at the test temperature to remove any suspended micro-particles.

-

Carefully extract a sample from the clear, aqueous supernatant.

-

Determine the concentration of this compound in the aqueous phase using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10]

-

-

Data Interpretation:

-

The average of the concentrations from the three flasks is reported as the water solubility of the compound at the specified temperature.

-

Caption: Workflow for OECD 105 Flask Method.

Partition Coefficient (LogP) of this compound

The n-octanol/water partition coefficient (P or Kₒw) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[11] It is typically expressed as its base-10 logarithm, LogP.

Predicted and Experimental LogP Values

Computational models predict the LogP of this compound to be approximately 1.8 .[1] This value indicates a moderate degree of lipophilicity, suggesting the molecule can readily partition into lipid environments while retaining some solubility in aqueous phases. This is within the ideal range for many orally administered drugs, which often fall between a LogP of 0 and 3.[3]

Experimental Determination of LogP: OECD 107 Shake-Flask Method

The OECD Test Guideline 107, Shake-Flask Method , is the classical approach for experimentally determining LogP values, particularly for compounds with a LogP in the range of -2 to 4.[11][12]

This method directly measures the partitioning of a solute between two immiscible liquids. Mutual pre-saturation of the solvents is essential to prevent volume changes during the experiment. The use of a buffer for the aqueous phase is critical for ionizable compounds like carboxylic acids to ensure the measurement is for the non-ionized form, as the ionized form is significantly more water-soluble. Centrifugation is employed to ensure a clean separation of the two phases, which is crucial for accurate concentration analysis.

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a settling period to allow for phase separation.

-

For an ionizable substance like this compound, prepare a buffer solution (e.g., pH well below the pKa of ~4.5) to ensure the compound is in its non-ionized form.[13]

-

-

Test Procedure:

-

Prepare duplicate sets of three test vessels.

-

Add varying, accurately measured volume ratios of the pre-saturated n-octanol and aqueous buffer to each set of vessels (e.g., 1:1, 1:2, 2:1).

-

Add a stock solution of this compound in n-octanol to each vessel. The final concentration should not exceed 0.01 mol/L in either phase.[11]

-

Tightly cap the vessels and shake them at a constant temperature (e.g., 20-25°C) until equilibrium is established (a few minutes is often sufficient).

-

-

Phase Separation and Analysis:

-

Separate the octanol and aqueous phases by centrifugation.[12]

-

Carefully sample each phase from each vessel.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC, GC-MS).

-

-

Calculation and Reporting:

-

Calculate the partition coefficient (P) for each vessel using the formula:

-

P = Cₒctanol / Cₐqueous

-

-

Convert each P value to its LogP.

-

The final result is the average of the LogP values obtained from all test vessels. The individual LogP values should fall within a range of ± 0.3 units.[12]

-

Caption: Workflow for OECD 107 Shake-Flask Method.

Computational Prediction of Solubility and LogP

In modern research, particularly in early-stage drug discovery, computational models are invaluable for predicting physicochemical properties, saving time and resources. Quantitative Structure-Property Relationship (QSPR) models are a primary tool for this purpose.

QSPR Modeling Principles

QSPR models are mathematical equations that correlate a molecule's structural or physicochemical features (known as molecular descriptors) with a specific property, such as solubility or LogP.[14]

The general form is: Property = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The predictive power of a QSPR model stems from the logical connection between the chosen descriptors and the property of interest.

-

For LogP , descriptors often relate to hydrophobicity, such as molecular volume, surface area, and atom-based contributions to lipophilicity.[14][15]

-

For Solubility , descriptors include those for LogP, but also factors that account for the energy required to break the crystal lattice of a solid (for solid compounds) and the strength of hydrogen bonding interactions with water.[16]

Building a Predictive Model for this compound

A multiple linear regression (MLR) model could be developed to predict the LogP of short-to-medium chain carboxylic acids.

-

Training Data: A dataset of carboxylic acids with experimentally determined LogP values would be compiled.[14][15]

-

Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors would be calculated using software. Key descriptors for predicting the LogP of carboxylic acids include:[14][17]

-

Molecular Volume (V): Relates to the size of the molecule.

-

Polar Surface Area (PSA): Quantifies the surface area contributed by polar atoms (oxygens in the carboxyl group).

-

Atom-based contributions (e.g., ALOGP): Sum of the lipophilicity contributions of individual atoms or fragments.

-

Topological Descriptors (e.g., Platt, Randic indices): Numerical representations of molecular branching and connectivity.[14]

-

-

Model Generation: Statistical methods, such as MLR, are used to generate an equation that best fits the training data. An example equation might look like:

-

LogP = c₀ + c₁(V) - c₂(PSA) + c₃(Platt)

-

Where 'c' represents coefficients determined by the regression analysis.

-

-